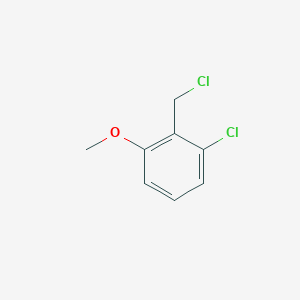

1-Chloro-2-(chloromethyl)-3-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-Chloro-2-(chloromethyl)benzene” is a type of organochlorine, which is a subclass of compounds that contain a chloromethyl group . The chloromethyl group is a functional group in organic chemistry that has the chemical formula -CH2-Cl .

Synthesis Analysis

While specific synthesis methods for “1-Chloro-2-(chloromethyl)-3-methoxybenzene” were not found, the chloromethylation reaction is a common method for introducing a chloromethyl group into aromatic compounds .Molecular Structure Analysis

The molecular structure of “1-Chloro-2-(chloromethyl)benzene” consists of a benzene ring with a chloromethyl group attached . The molecular formula is C7H6Cl2 .Aplicaciones Científicas De Investigación

Electrophilic Substitution Reactions

1-Chloro-2-(chloromethyl)-3-methoxybenzene is utilized in electrophilic substitution reactions due to its reactive chloromethyl group. This reactivity facilitates the introduction of various functional groups into aromatic compounds, enabling the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. For instance, it can participate in reactions that form carbon-carbon or carbon-heteroatom bonds, crucial for constructing molecular architectures (Taber & Christos, 1997).

Catalysis

In catalysis, this compound serves as a substrate or intermediate in the development of catalysts that facilitate various chemical transformations. For example, its derivatives are investigated for their ability to catalyze reactions under mild conditions, leading to efficient and selective synthesis routes. This research is vital for discovering more sustainable and eco-friendly chemical processes (Lucchetti et al., 2016).

Materials Science

In materials science, derivatives of this compound contribute to the synthesis of polymers and organic materials with unique properties. These materials find applications in electronics, photonics, and renewable energy technologies. For instance, polymers derived from methoxybenzene compounds have been explored for their electrical conductivity and fluorescence properties, indicating potential uses in light-emitting diodes (LEDs) and solar cells (Moustafid et al., 1991).

Environmental Applications

Research into this compound and its analogs also extends to environmental science, where these compounds are studied for their behavior and transformation in natural and engineered systems. Understanding the reactivity and fate of such compounds in the environment aids in assessing their impact and developing strategies for pollution control and remediation (Lauraguais et al., 2014).

Propiedades

IUPAC Name |

1-chloro-2-(chloromethyl)-3-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLDVWUWAOTXEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2698723.png)

![N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2698725.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2698728.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2698732.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2698735.png)

![3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2698741.png)

![3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2698742.png)

![(2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2698743.png)

![Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2698746.png)